

# Application Notes and Protocols for Paxalisib in Glioblastoma In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Paxalisib (GDC-0084) is a potent, orally bioavailable, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in glioblastoma (GBM), making it a critical therapeutic target.[2][3] Paxalisib's ability to cross the blood-brain barrier makes it a promising candidate for the treatment of brain cancers.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of paxalisib in glioma cell lines.

### **Data Presentation**

## Table 1: Paxalisib IC50 Values in Glioma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **paxalisib** in various patient-derived diffuse midline glioma (DMG), diffuse intrinsic pontine glioma (DIPG), and glioblastoma (GBM) cell lines after 72 hours of treatment.



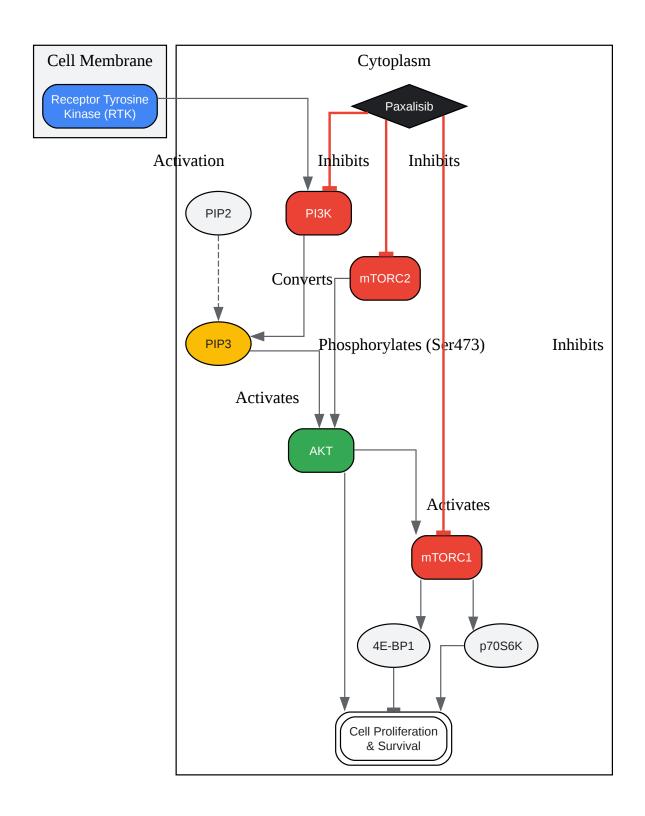
Cell Line	Туре	H3K27M Status	PIK3CA Status	IC50 (nM)
SU-DIPG-IV	DIPG	H3.3K27M	WT	~100
SU-DIPG-VI	DIPG	H3.3K27M	WT	~150
SU-DIPG-XIII	DIPG	H3.3K27M	WT	~200
SU-DIPG-XVII	DIPG	H3.3K27M	WT	~100
SU-DIPG-XXV	DIPG	H3.3K27M	WT	~120
JHH-DIPG-1	DIPG	H3.3K27M	WT	~180
VUMC-DIPG-10	DIPG	H3.1K27M	Mut	~80
CHLA-03-ATRT	HGG	-	-	~250
BT-12	GBM	-	-	~300
SF188	HGG	-	-	~400

Data adapted from published studies. Actual IC50 values may vary depending on experimental conditions.

## **Signaling Pathway**

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition by **paxalisib**.





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Caption: Paxalisib inhibits the PI3K/AKT/mTOR pathway.



## Experimental Protocols Cell Culture

#### Materials:

- Glioma cell lines (e.g., U-87 MG, SU-DIPG-VI)
- · DMEM or appropriate basal medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- · Cell culture flasks and plates
- Humidified incubator (37°C, 5% CO2)

Protocol for U-87 MG (Adherent):

- Culture U-87 MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
- Resuspend the cells in fresh medium and seed into new flasks at a ratio of 1:2 to 1:5.
- Change the medium every 2-3 days.

Protocol for SU-DIPG-VI (Neurospheres):

• Culture SU-DIPG-VI cells as neurospheres in a serum-free neural stem cell medium.



- The medium should be composed of 50% Neurobasal-A and 50% DMEM/F12,
   supplemented with B27, human EGF, human FGF, PDGF-AA, PDGF-BB, and heparin.[4]
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- For passaging, gently dissociate the neurospheres mechanically or with a suitable enzyme like Accutase.
- · Resuspend single cells in fresh medium.

## **Cell Viability Assay (Resazurin Reduction Assay)**

This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

#### Materials:

- Glioma cells
- · 96-well plates
- Paxalisib stock solution (in DMSO)
- Resazurin sodium salt solution
- Plate reader with fluorescence detection

#### Protocol:

- Seed glioma cells into a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of paxalisib in the appropriate cell culture medium. It is recommended to start with a concentration range of 1 nM to 10 μM.
- Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of paxalisib. Include a vehicle control (DMSO) and a no-cell control (medium only).



- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Add 10 μL of resazurin solution to each well and incubate for another 2-4 hours.
- Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle control after subtracting the background fluorescence.

## **Western Blot Analysis**

This technique is used to detect the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

#### Materials:

- · Glioma cells
- · 6-well plates
- Paxalisib
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K, anti-S6K, and a loading control like anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies



- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Protocol:

- Seed glioma cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with paxalisib at various concentrations (e.g., 100 nM, 500 nM, 1 μM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
- Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

## **Clonogenic Assay**

This assay assesses the long-term effect of **paxalisib** on the ability of single cells to form colonies.

#### Materials:

- Glioma cells
- 6-well plates



#### Paxalisib

Crystal violet staining solution

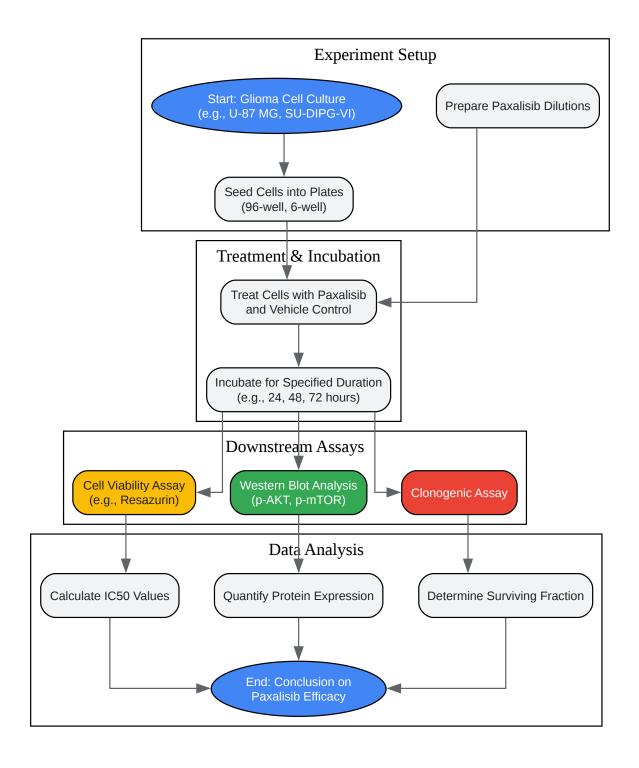
#### Protocol:

- Treat a suspension of glioma cells with various concentrations of **paxalisib** for 24 hours.
- After treatment, wash the cells and seed them at a low density (e.g., 200-500 cells per well)
  in 6-well plates.
- Incubate the plates for 10-14 days, allowing colonies to form.
- Fix the colonies with methanol and stain with 0.5% crystal violet.
- Count the number of colonies (typically defined as a cluster of ≥50 cells).
- Calculate the surviving fraction for each treatment condition relative to the vehicle control.

## **Experimental Workflow**

The following diagram outlines a typical experimental workflow for evaluating **paxalisib** in vitro.





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Caption: In vitro workflow for **paxalisib** evaluation.



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